

Structural Dynamics and Synthetic Utility of 4-Butyl-2-methylphenyl Isocyanate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	4-Butyl-1-isocyanato-2-methylbenzene
CAS No.:	306935-81-9
Cat. No.:	B1272190

[Get Quote](#)

Executive Summary

4-Butyl-2-methylphenyl isocyanate (CAS: 306935-81-9) represents a specialized class of aromatic building blocks used primarily in the synthesis of lipophilic urea and carbamate derivatives. Unlike commoditized isocyanates (e.g., TDI or MDI), this molecule offers a unique structural balance: the para-butyl chain imparts significant hydrophobicity (increasing LogP), while the ortho-methyl group provides steric modulation of the isocyanate reactivity.

This guide outlines the physicochemical profile, validated synthetic protocols, and quality control methodologies required for the effective utilization of this intermediate in medicinal chemistry and advanced materials research.

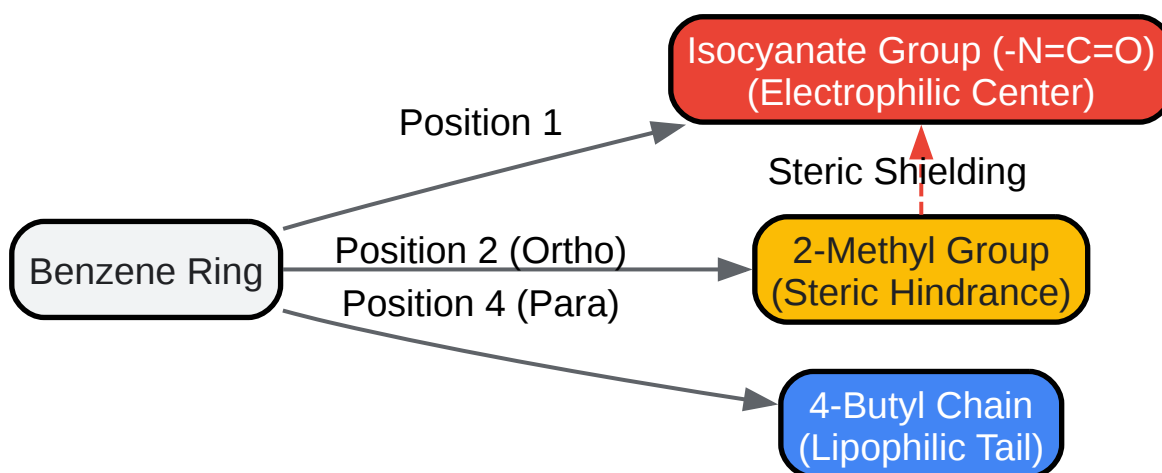
Structural Analysis & Physicochemical Properties[1]

The utility of 4-Butyl-2-methylphenyl isocyanate stems from its electronic and steric environment. The isocyanate group (-NCO) is an electrophile, but its reactivity is tempered by the adjacent methyl group at the C2 position. This "ortho-effect" retards nucleophilic attack

slightly compared to unsubstituted phenyl isocyanate, allowing for greater control during multi-step synthesis.

Chemical Connectivity

The following diagram illustrates the core connectivity and the steric environment influencing the -NCO moiety.



[Click to download full resolution via product page](#)

Figure 1: Structural connectivity of 4-Butyl-2-methylphenyl isocyanate, highlighting the steric interaction between the C2-methyl and C1-isocyanate groups.

Key Physicochemical Data

Note: Values marked with () are predicted based on structural analogs (e.g., 4-butylphenyl isocyanate) where specific experimental data for the isomer is proprietary.*

Property	Value / Description	Relevance
CAS Number	306935-81-9	Unique Identifier
Molecular Formula	C ₁₂ H ₁₅ NO	Stoichiometry
Molecular Weight	189.25 g/mol	Dose/Yield Calculations
Appearance	Colorless to pale yellow liquid	Quality Indicator (Darkening indicates oxidation)
Boiling Point	~115-120°C @ 3 mmHg	Vacuum distillation required for purification
Density	~0.98 - 1.01 g/mL	Volumetric dosing
IR Signature	2270 cm ⁻¹ (Strong)	Diagnostic peak for -NCO functionality
Solubility	DCM, Toluene, THF, Ethyl Acetate	Compatible with standard organic solvents

Synthetic Routes & Production

While industrial isocyanates are produced via phosgenation of amines in the gas phase, the laboratory-scale synthesis of 4-Butyl-2-methylphenyl isocyanate is best achieved using Triphosgene (BTC). This solid reagent is safer to handle than gaseous phosgene while maintaining high reactivity.

Synthesis Protocol: Triphosgene Method

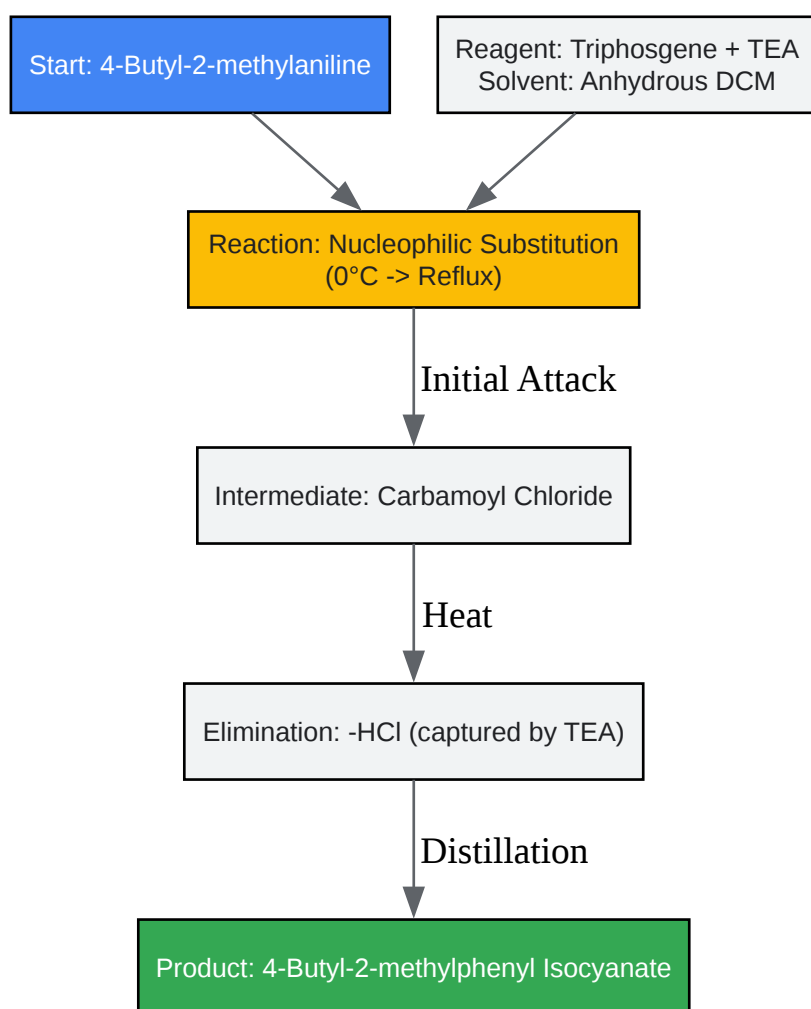
Precursor: 4-Butyl-2-methylaniline (CAS: 632-24-3 equivalent amine).

Reagents:

- Triphosgene (0.35 eq per eq of amine)
- Triethylamine (TEA) (Excess, as HCl scavenger)
- Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Workflow:

- Preparation: Dissolve triphosgene in anhydrous DCM at 0°C under nitrogen atmosphere.
- Addition: Dropwise add a solution of 4-Butyl-2-methylaniline and TEA in DCM over 30 minutes. Critical: Maintain temperature <5°C to prevent urea byproduct formation.
- Reflux: Allow to warm to room temperature, then reflux for 2–4 hours until the amine is consumed (monitor via TLC or disappearance of N-H stretch in IR).
- Workup: Filter off the triethylamine hydrochloride salt.
- Purification: Concentrate the filtrate and purify via vacuum distillation.



[Click to download full resolution via product page](#)

Figure 2: Synthesis workflow converting the aniline precursor to the isocyanate using the Triphosgene method.

Reactivity Profile & Applications

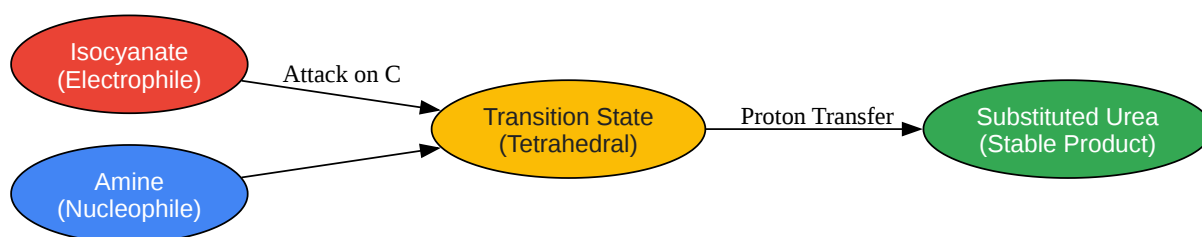
The primary application of this isocyanate is in the synthesis of substituted ureas and carbamates for drug discovery. The butyl group enhances the lipophilicity of the final molecule, potentially improving membrane permeability (Caco-2 flux) in drug candidates.

Mechanism of Urea Formation

The reaction with secondary amines is the standard test reaction. The 2-methyl group provides a "steric gate," ensuring that bulky amines react slower, which can be exploited to differentiate between primary and secondary amines in polyamine scaffolds.

General Protocol (Urea Synthesis):

- Dissolve 1.0 eq of 4-Butyl-2-methylphenyl isocyanate in dry THF.
- Add 1.1 eq of the nucleophile (e.g., morpholine, piperidine).
- Stir at RT for 1 hour.
- Evaporate solvent; recrystallize from Hexane/EtOAc.



[Click to download full resolution via product page](#)

Figure 3: Mechanism of urea formation. The electrophilic carbon of the isocyanate is attacked by the nucleophilic amine.

Analytics & Quality Control (QC)

Trustworthiness in isocyanate chemistry relies on verifying the % NCO content. Isocyanates degrade into insoluble ureas upon exposure to moisture. Therefore, a quantitative titration is mandatory before using stored material.

Validated Protocol: Dibutylamine Back-Titration

This method is based on ASTM D2572 and EN ISO 14896. It is a self-validating protocol because it measures the consumption of a known amine excess.

Reagents:

- 0.1 N HCl (Standardized)
- Dibutylamine (DBA) solution (2N in Toluene)
- Bromophenol Blue indicator
- Isopropanol (IPA)

Procedure:

- Weighing: Accurately weigh ~2.0 g of the isocyanate sample into a flask.
- Reaction: Add 20 mL of DBA solution. Swirl to dissolve. (The isocyanate reacts quantitatively with DBA to form a urea).
- Wait: Allow to stand for 15 minutes at room temperature.
- Dilution: Add 100 mL of IPA to solubilize the mixture.
- Titration: Titrate the excess DBA with 0.1 N HCl to a yellow endpoint.
- Blank: Perform the same steps without the isocyanate sample.

Calculation:

- = Volume of HCl for Blank (mL)

- = Volume of HCl for Sample (mL)
- = Normality of HCl
- = Weight of sample (g)

Spectroscopic Verification

- FT-IR: Look for a sharp, intense peak at 2270 cm^{-1} .^[1] The absence of peaks at 3300 cm^{-1} (N-H) confirms no hydrolysis to urea has occurred.
- ^1H NMR (CDCl_3):
 - 2.2–2.3 ppm (s, 3H, Ar- CH_3)
 - 0.9 ppm (t, 3H, terminal $-\text{CH}_3$ of butyl)
 - 7.0–7.2 ppm (m, 3H, Aromatic protons)

References

- ChemicalBook. (2023). 4-BUTYL-2-METHYLPHENYL ISOCYANATE Product Properties and CAS 306935-81-9. [Link](#)
- ASTM International. (2019). ASTM D2572-19 Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. West Conshohocken, PA. [Link](#)
- International Organization for Standardization. (2009). ISO 14896:2009 Plastics — Polyurethane raw materials — Determination of isocyanate content. [Link](#)
- Six, C., & Richter, F. (2003). Isocyanates, Organic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link](#)
- Sigma-Aldrich. (2023). 4-Butylphenyl isocyanate Product Specification (Analog Reference). [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- To cite this document: BenchChem. [Structural Dynamics and Synthetic Utility of 4-Butyl-2-methylphenyl Isocyanate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1272190/docs#structural-dynamics-and-synthetic-utility-of-4-butyl-2-methylphenyl-isocyanate\]](https://www.benchchem.com/product/b1272190/docs#structural-dynamics-and-synthetic-utility-of-4-butyl-2-methylphenyl-isocyanate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

